molecular formula C4H10ClNO2S B1280601 tert-Butylsulfamoyl chloride CAS No. 33581-95-2

tert-Butylsulfamoyl chloride

Cat. No. B1280601
CAS RN: 33581-95-2
M. Wt: 171.65 g/mol
InChI Key: WGBSTIRRHNSMRN-UHFFFAOYSA-N
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Description

“tert-Butylsulfamoyl chloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is an off-white low melt solid at room temperature . It is used in various fields like pharmaceuticals and organic synthesis .


Synthesis Analysis

“this compound” can be synthesized by using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

“this compound” can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.65 . It has a melting point of 28-31°C . The InChI code of “this compound” is 1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 .

Scientific Research Applications

Synthesis Applications

Tert-Butylsulfamoyl chloride has notable applications in the field of organic synthesis. For instance, it's used in the practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for the aminosulfamoyl-containing side chain of carbapenem antibiotic doripenem hydrate. This process involves converting chlorosulfonyl isocyanate to N-(tert-butoxycarbonyl)aminosulfonyl chloride, which is then converted to the target compound using liquid ammonia (Masui, Kabaki, Watanabe, Kobayashi, & Masui, 2004). Similarly, tert-butyl-N-chlorocyanamide, a related compound, is utilized in various chlorination and oxidation reactions in organic synthesis, highlighting the versatility and reactivity of this compound derivatives (Kumar & Kaushik, 2007).

Recycling and Recovery

The tert-butylsulfamoyl group can be recycled and recovered in certain synthetic processes. For example, Ellman’s chiral auxiliary is converted into tert-butylsulfinyl chloride, which can then be treated with ammonia for high yield recovery (Aggarwal et al., 2009). Additionally, a process for recycling the tert-butanesulfinyl group upon deprotection of N-tert-butanesulfinyl amines has been developed, demonstrating the compound’s utility in sustainable chemical processes (Wakayama & Ellman, 2009).

Environmental Applications

In environmental science, this compound derivatives are studied for their role in the degradation of contaminants. Alkaline-activated persulfate, for example, has been utilized to treat groundwater contaminated with substances like methyl tert-butyl ether, showcasing the potential of tert-butyl derivatives in environmental remediation processes (Chen, Chang, & Liu, 2016).

Catalytic and Asymmetric Synthesis

This compound is also significant in catalytic and asymmetric synthesis. For example, the development of a synthetic route to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer has been reported, highlighting its role in producing chiral compounds (Evans, Fierman, Miller, & Ellman, 2004).

Medical Research Applications

While medical applications are not the focus of this summary, it's worth noting that this compound and its derivatives have been studied in various medical contexts, such as in the synthesis and evaluation of potential male antifertility agents (Hirsch et al., 1981).

Mechanism of Action

The mechanism of action of “tert-Butylsulfamoyl chloride” involves an initial step where the tert-butyloxonium ion is formed by protonation. This ion then dissociates to a second .

Safety and Hazards

“tert-Butylsulfamoyl chloride” is classified as dangerous. It has hazard statements H314; H318 which means it causes severe skin burns and eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Relevant Papers

There are several papers related to “this compound”. One paper discusses the practical chlorination of tert-butyl esters with PCl generating acid chlorides . Another paper discusses the structure of "this compound" . Further analysis of these papers could provide more detailed information about the properties and applications of “this compound”.

properties

IUPAC Name

N-tert-butylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSTIRRHNSMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506768
Record name tert-Butylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33581-95-2
Record name tert-Butylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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